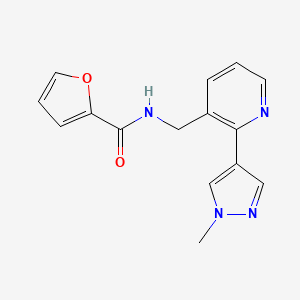![molecular formula C13H13BrN2O2 B2453849 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile CAS No. 1436258-57-9](/img/structure/B2453849.png)
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Derivatives : A study by Elkholy and Morsy (2006) outlined the synthesis of tetrahydropyrimido quinoline derivatives, highlighting methodologies that could be relevant for synthesizing compounds like "4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile" for further application in medicinal chemistry or material science Elkholy & Morsy, 2006.
Photophysical Characterization : Chin et al. (2010) detailed the X-ray structure analysis and photophysical characterization of a morpholine derivative, providing a framework for understanding the structural and electronic properties of similar compounds, which could be instrumental in their application in optoelectronic devices Chin et al., 2010.
Chemical Reactivity and Applications
Reactivity with Secondary Dialkylamines : Research by Kalogirou and Koutentis (2014) on the reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine highlights the potential for synthesizing amino-substituted derivatives, which could be explored for their pharmacological activities or as intermediates in organic synthesis Kalogirou & Koutentis, 2014.
Antimicrobial Activity : A study on the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines, which involved the substitution of the chlorine atom in these compounds with morpholine, reveals the potential antimicrobial applications of similar morpholine derivatives Rahimizadeh et al., 2011.
Advanced Material Applications
- Nonlinear Optics and Charge Transport : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, indicating that similar studies on morpholine derivatives could lead to the development of new materials with potential applications in electronics and photonics Irfan et al., 2020.
Safety and Hazards
For “4-(3-Bromophenyl)morpholine, HCl”, it is stated to be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIRGCJVUTMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)


![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2453771.png)
![1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide](/img/structure/B2453772.png)
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2453778.png)
![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)


![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)
